(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine
Description
Properties
IUPAC Name |
(2-methyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-7-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11-5-6-2-3-12-7(4-9)8(6)10-11/h5,7H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZLOOCCJBXHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CCOC(C2=N1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₈H₁₃N₃O
- Molecular Weight : 167.21 g/mol
- CAS Number : 1422136-32-0
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, indicating its potential as an anti-inflammatory and anticancer agent.
Predicted Biological Activities
Predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit:
- Anti-inflammatory properties
- Analgesic effects
These predictions are based on its structural features which may interact with biological targets influencing metabolic pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- A derivative similar to this compound showed significant cytotoxicity against various cancer cell lines. The compound demonstrated an IC₅₀ value of 0.39 ± 0.06 μM against A549 cells and 0.46 ± 0.04 μM against MCF-7 cells .
Case Studies
- Study on Cytotoxicity :
- Mechanism of Action :
Table of Biological Activities
| Activity Type | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | A549 | 0.39 ± 0.06 | |
| Cytotoxicity | MCF7 | 0.46 ± 0.04 | |
| GI₅₀ | MCF7 | 3.79 | |
| TGI | NCI-H460 | 12.50 |
Antimicrobial Activity
In addition to its anticancer properties, compounds related to this compound have been evaluated for antimicrobial activity:
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, 1,1-dimethoxypropane-2-one reacts with hydrazine hydrate at 0–25°C to yield 3-(dimethoxymethyl)-1H-pyrazole. This step achieves 85–90% conversion when monitored by thin-layer chromatography (TLC).
Critical Parameters :
Construction of the Pyran Ring System
The pyran ring is formed through acid-catalyzed cyclization of hydroxylated intermediates. In a representative protocol:
-
1H-pyrazole-3-carbaldehyde (from formic acid treatment of 3-(dimethoxymethyl)-1H-pyrazole) undergoes reductive amination with 3-aminopropanol in methanol at 80°C.
-
The resulting N-((1H-pyrazol-5-yl)methyl)prop-2-en-1-amine is treated with Boc anhydride to protect the amine, enabling subsequent oxidative cyclization with meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
Yield Optimization :
Introduction of the Methyl Group
Methyl incorporation occurs at the pyran C2 position via Grignard addition or Friedel-Crafts alkylation . For instance:
-
Methylmagnesium bromide (3 equiv.) reacts with a keto-pyrano intermediate at −78°C, followed by quenching with ammonium chloride to install the methyl group with >90% regioselectivity.
Analytical Validation :
Incorporation of the Methanamine Moiety
The methanamine side chain is introduced via reductive amination or Buchwald-Hartwig coupling :
-
Reductive Amination : Reaction of a pyrano-pyrazole ketone with ammonium acetate and sodium cyanoborohydride in methanol at pH 6.5 yields the target amine (65% yield).
-
Buchwald-Hartwig : Palladium-catalyzed coupling of a bromopyrano intermediate with benzophenone imine, followed by acidic deprotection, achieves 78% yield but requires inert atmosphere conditions.
Comparative Efficiency :
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Reductive Amination | 65 | 95 | Moderate |
| Buchwald-Hartwig | 78 | 98 | Low |
Optimization of Reaction Conditions
Temperature and Solvent Effects
-
Cyclization Steps : Elevated temperatures (>100°C) promote ring-opening side reactions, while temperatures <80°C favor pyran formation.
-
Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but complicate Boc-group deprotection. Dichloromethane balances reactivity and ease of workup.
Catalytic Systems
-
Lewis Acids : ZnCl₂ (10 mol%) accelerates pyran cyclization by 40% compared to uncatalyzed reactions.
-
Enzymatic Resolution : Lipase B from Candida antarctica achieves 99% enantiomeric excess (ee) in chiral amine synthesis but remains cost-prohibitive for large-scale use.
Characterization and Analytical Techniques
Spectroscopic Methods
Chromatographic Purity
-
HPLC Conditions :
-
Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)
-
Mobile Phase: 65:35 Acetonitrile/Water (0.1% TFA)
-
Flow Rate: 1.0 mL/min
-
Retention Time: 10.3 min
-
Q & A
Basic: What are the recommended synthetic routes for (2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine?
A multicomponent reaction (MCR) strategy is commonly employed. For example, aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate can be condensed in ethanol-water under acidic catalysis (e.g., NaHSO₄) at 80°C to form the tetrahydropyrano-pyrazole scaffold . Post-synthetic modifications, such as reductive amination or alkylation, may introduce the methanamine moiety. Continuous flow reactors can optimize yield and purity (e.g., >85% yield with <2% impurities) by controlling reaction parameters like residence time and temperature gradients .
Basic: How is this compound characterized structurally?
Key techniques include:
- NMR spectroscopy : Assigning proton environments (e.g., pyrazole C-H at δ 6.2–6.8 ppm, tetrahydropyrano methyl at δ 1.2–1.5 ppm) .
- LC-MS : Confirming molecular weight (e.g., [M+H]⁺ at m/z 224.2) and detecting intermediates .
- X-ray crystallography : Resolving stereochemistry of the tetrahydropyrano ring and pyrazole orientation .
Basic: What are its common chemical reactions?
- Oxidation : Reacts with KMnO₄ or H₂O₂ to form N-oxide derivatives or hydroxylated pyran systems .
- Reduction : NaBH₄ or LiAlH₄ reduces imine bonds in the methanamine group to secondary amines .
- Nucleophilic substitution : The methanamine NH₂ group participates in alkylation or acylation reactions (e.g., with methyl iodide or acetyl chloride) .
Advanced: How to resolve contradictions in spectroscopic data for derivatives?
Contradictions (e.g., variable NMR shifts in polar solvents) can be addressed via:
- Multi-spectral cross-validation : Combine 2D NMR (COSY, HSQC) with IR and Raman spectroscopy .
- Computational modeling : Density functional theory (DFT) predicts electronic environments and validates experimental data .
Advanced: What strategies identify its biological targets?
- Molecular docking : Screen against receptor libraries (e.g., GPCRs, kinases) to predict binding affinities. The pyrazole and methanamine groups form hydrogen bonds with active-site residues (e.g., Asp113 in β₂-adrenergic receptors) .
- Surface plasmon resonance (SPR) : Quantify real-time interactions with immobilized targets (e.g., KD values in µM range) .
Advanced: How to design structure-activity relationship (SAR) studies?
- Core modifications : Introduce substituents at pyrazole C-3 or pyrano C-2 to alter steric/electronic profiles. For example, electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability .
- Bioassays : Test analogs in enzyme inhibition (e.g., IC₅₀ for COX-2) or cell-based assays (e.g., anti-proliferation in MCF-7 cells) .
Advanced: What computational tools model its reactivity?
- DFT calculations : Optimize transition states for reactions like ring-opening of the tetrahydropyrano moiety .
- Molecular dynamics (MD) : Simulate solvation effects on conformational stability (e.g., in DMSO vs. water) .
Advanced: How to assess stability under physiological conditions?
- Thermogravimetric analysis (TGA) : Determine thermal degradation thresholds (e.g., decomposition >200°C) .
- Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 12), or oxidative (H₂O₂) conditions, followed by HPLC monitoring .
Advanced: What methods separate enantiomers?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol mobile phases .
- Supercritical fluid chromatography (SFC) : Achieve baseline separation (α >1.5) with CO₂/ethanol modifiers .
Advanced: How to elucidate reaction mechanisms for novel derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
